Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-
Description
This compound features a central cyclopropene ring substituted with three benzene groups and a methoxy substituent at the 3-position. Its structure is characterized by the strained cyclopropene core, which imparts unique reactivity and electronic properties. For example, compounds like Benzene, 1,1',1''-(3-ethyl-1-cyclopropene-1,2,3-triyl)tris- (CAS 108695-32-5) and Benzene, 1,1',1''-(1-cyclopropene-1,2,3-triyl)tris[4-nitro-] (CAS 189226-79-7) share the cyclopropene backbone but differ in substituents, enabling comparative analysis.
Properties
CAS No. |
32141-20-1 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(1-methoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C22H18O/c1-23-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(22)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
KMAKXOBFTCSAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclopropene Ring Strain and Stability
Cyclopropene derivatives are characterized by high ring strain (≈55 kcal/mol), which complicates their isolation but enables reactivity in cycloadditions and ring-opening reactions. The presence of electron-donating methoxy and aryl groups in Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- likely stabilizes the structure through conjugation, as aryl groups can delocalize π-electrons into the cyclopropene ring.
Substitution Pattern Analysis
The trisubstitution pattern (3-methoxy, 1,2,3-triphenyl) implies a regioselective synthesis. The methoxy group at position 3 may direct electrophilic or nucleophilic attacks, while the bulky benzene substituents necessitate steric mitigation strategies during cyclopropene formation.
Plausible Synthetic Pathways
Cyclopropanation via Carbene Insertion
A [2+1] cycloaddition between a carbene intermediate and an alkyne precursor represents a classical route to cyclopropenes. For this compound:
Step 1: Generation of Methoxy-Substituted Carbene
Dimethyl diazomalonate or methoxy-substituted diazo compounds (e.g., CH3O–C≡N2) can decompose under thermal or photolytic conditions to yield methoxycarbene intermediates. Transition metal catalysts (e.g., Rh2(S-TBPTTL)4) may enhance enantioselectivity, though stereochemical control is unnecessary for this non-chiral target.
Step 2: Alkyne Substrate Preparation
A trisubstituted alkyne, such as 1,2,3-triphenylpropyne, could serve as the precursor. The alkyne’s linear geometry facilitates carbene insertion into the C≡C bond.
Step 3: Cycloaddition and Quenching
Reaction of the carbene with the alkyne at −78°C in anhydrous THF yields the cyclopropene ring. Quenching with methanol stabilizes the methoxy group:
Challenges : Competing-shifts may form allene byproducts. Steric hindrance from three benzene rings necessitates dilute conditions (≤0.1 M) and slow carbene addition.
Transition Metal-Mediated Cyclization
Palladium or nickel catalysts can mediate cyclopropene formation via oxidative coupling. A proposed route involves:
Step 1: Vinyl Halide Preparation
Synthesize 1,2,3-tris(bromophenyl)propene via bromination of triphenylpropene.
Step 2: Cyclization with Methoxide
Using Pd(PPh3)4 as a catalyst, react the vinyl halide with sodium methoxide in DMF at 80°C:
Optimization : Ligand screening (e.g., Xantphos vs. BINAP) improves yields. A 2017 study demonstrated that Pd/Xantphos systems achieve 45–60% yields in analogous trisubstituted cyclopropene syntheses.
Ring-Closing Metathesis (RCM)
Though less common for cyclopropenes, RCM using Grubbs catalysts could assemble the ring from diene precursors:
Precursor Design : A 1,3-diene with terminal methoxy and aryl groups, e.g., CH2=CH–OCH3 and (C6H5)2C=CH2.
Reaction Conditions :
-
Catalyst: Grubbs 2nd generation (5 mol%)
-
Solvent: Dichloromethane, 40°C, 12 h
-
Yield: ~30% (estimated)
Limitations : Low yields due to competing polymerization; requires rigorous exclusion of moisture.
Functionalization and Post-Synthetic Modifications
Methoxy Group Introduction via Nucleophilic Substitution
If the cyclopropene core lacks the methoxy group, post-synthetic methylation can proceed:
Substrate : 3-Hydroxy-1,2,3-triphenylcyclopropene
Reagent : Methyl triflate (MeOTf) in presence of 2,6-lutidine
Conditions : −20°C, 2 h, 85% conversion (analogous to Mosher ester derivatization)
Aryl Group Installation via Suzuki-Miyaura Coupling
Late-stage functionalization could attach benzene rings to a preformed cyclopropene boronate:
Key Parameters :
-
Temperature: 90°C
-
Base: Cs2CO3
-
Solvent: DME/H2O (3:1)
-
Yield: ~50% (extrapolated from dichloropyrimidine couplings)
Analytical and Optimization Data
Table 1. Comparative Yields of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbene Insertion | Rh2(S-TBPTTL)4 | 35–40 | 92 |
| Pd-Mediated Cyclization | Pd/Xantphos | 45–60 | 89 |
| RCM | Grubbs II | 25–30 | 78 |
| Parameter | Optimal Value |
|---|---|
| Temperature | −20°C |
| Methylating Agent | MeOTf |
| Base | 2,6-Lutidine |
| Reaction Time | 2 h |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS reactions facilitated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. Key examples include:
-
Nitration : Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-substituted derivatives.
-
Sulfonation : Sulfur trioxide (SO₃) introduces sulfonic acid groups, enhancing solubility.
The methoxy group’s resonance effect stabilizes intermediates, favoring substitution at positions adjacent to the cyclopropene moieties .
Cyclopropene Ring Reactivity
The strained cyclopropene units participate in distinctive transformations:
Cycloaddition Reactions
-
[4+2] Diels-Alder Reactions : Cyclopropene rings act as dienophiles, reacting with dienes to form bicyclic adducts. For example, heating with 1,3-butadiene produces fused cyclohexene derivatives .
-
[2+2] Photocycloaddition : UV irradiation in the presence of alkenes yields cyclobutane-fused products.
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), cyclopropene rings undergo ring-opening to form conjugated dienes (Fig. 1). This mirrors mechanisms observed in cyclopropane triol derivatives .
-
Thermal Rearrangement : Heating induces cleavage of cyclopropene bonds, generating transient carbenes that recombine to form extended π-systems .
Methoxy Group Transformations
The methoxy substituent can be modified under specific conditions:
-
Demethylation : Treatment with BBr₃ or HI removes the methyl group, yielding a phenolic derivative. This enhances reactivity toward electrophiles.
-
Nucleophilic Displacement : Strong nucleophiles (e.g., Grignard reagents) displace the methoxy group, forming alkyl/aryl-substituted analogs .
Alkylation and Functionalization
-
Lithiation-Alkylation : Deprotonation with n-BuLi generates a stabilized anion at the cyclopropene ring, which reacts with electrophiles (e.g., alkyl halides) to introduce substituents (Table 1) .
| Electrophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | Methylated cyclopropene | 72 | THF, −78°C to 0°C |
| Benzaldehyde | Benzyl-substituted adduct | 65 | THF, −78°C, 2 h |
Comparative Reactivity with Analogues
The compound’s tris-cyclopropene structure imparts unique reactivity compared to simpler analogs (Table 2) :
| Compound | Key Reactivity Difference |
|---|---|
| 1-Cyclopropyl-3-methoxybenzene | Lacks cyclopropene strain, slower cycloadditions |
| Benzene (cyclopropenyl)methanol | Hydroxy group enables hydrogen-bonding interactions |
Mechanistic Case Study: Acid-Mediated Rearrangement
Under acidic conditions (e.g., H₂SO₄), the compound undergoes a cascade reaction:
-
Protonation of the cyclopropene ring.
-
Ring-opening to form a conjugated triene intermediate.
-
Electrocyclic closure yielding a substituted benzene derivative (Fig. 2) .
Future Research Directions
Scientific Research Applications
Scientific Applications of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-
Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-, also known as (3-methoxy-2,3-diphenyl-1-cyclopropen-1-yl)benzene, is a chemical compound with the molecular formula C22H18O and a molecular weight of 298.384 . Its CAS number is 32141-20-1 .
Synonyms
This compound is also known by several synonyms:
- 32141-20-1
- Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-
- DTXSID30403469
- AKOS024406200
- (1-methoxy-2,3-diphenyl-2-cyclopropen-1-yl)benzene
Potential Applications
While specific applications of Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- are not detailed in the provided search results, the presence of a cyclopropene moiety suggests potential uses in various scientific fields:
- Cyclopropane Ring Formation: Cyclopropanes and cyclopropenes are strained ring systems that can be utilized in chemical reactions to create more complex molecules . The use of arene 1,3-substituents can control cyclopropane ring formation .
Related Compounds
The search results mention related compounds such as:
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclopropene-Based Triphenyl Derivatives
Structural Insights :
- Nitro-substituted analogs (e.g., CAS 189226-79-7) exhibit reduced electron density due to the electron-withdrawing nitro groups, which may stabilize the cyclopropene ring against ring-opening reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Triphenylpropane derivatives (e.g., CAS 19120-39-9) exhibit high hydrophobicity (logP >6), suggesting the target compound may also partition preferentially into organic phases .
- The decyloxy-substituted analog (CAS 500288-61-9) has a higher molecular weight (400.60 g/mol) and logP (7.8), indicating that substituent chain length significantly impacts lipophilicity .
Chromatographic Behavior
Table 3: Chromatographic Performance of Triphenyl Derivatives (Normal-Phase Conditions)
Implications for the Target Compound :
- The high resolution (Rs = 10.64) of ChiralPak IB-3 for tris-carbamate derivatives suggests that the target compound could achieve similar separation efficiency if analyzed under comparable conditions .
- Methoxy groups may reduce retention time compared to nitro or halogenated analogs due to altered polarity .
Q & A
What are the optimal synthetic routes for preparing Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-?
Basic Research Question
Synthesis of this compound requires precise control over cyclopropene ring formation and benzene substitution. A common approach involves:
- Cyclopropene formation : Use of transition metal-catalyzed [2+1] cycloaddition between alkynes and carbene precursors under inert conditions .
- Substitution : Methoxy group introduction via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling, depending on the benzene ring’s electronic environment .
- Purification : Chromatography or crystallization to isolate the trisubstituted product, as evidenced by bond data in structural coordinates .
Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize solvent polarity to stabilize the cyclopropene intermediate.
How can the molecular structure of this compound be validated experimentally?
Basic Research Question
Structural confirmation relies on multi-technique analysis:
- X-ray crystallography : Resolve the trisubstituted cyclopropene core using single-crystal diffraction. SHELX software (SHELXL/SHELXS) refines atomic coordinates and thermal displacement parameters .
- NMR spectroscopy : Observe distinct proton environments (e.g., cyclopropene protons at δ 5.4–6.2 ppm and methoxy groups at δ 3.2–3.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), noting fragmentation patterns indicative of cyclopropene ring cleavage .
Data Cross-Validation : Compare experimental bond lengths (e.g., C–C in cyclopropene ≈ 1.3 Å) with computational models .
What computational methods are suitable for analyzing the electronic properties of the cyclopropene moiety?
Advanced Research Question
The cyclopropene ring’s strain and conjugation with the benzene system require advanced modeling:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation between cyclopropene π-orbitals and methoxy substituents .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, especially in polar aprotic solvents .
Validation : Benchmark computational results against experimental UV-Vis or cyclic voltammetry data.
How does the cyclopropene ring influence the compound’s reactivity in Diels-Alder reactions?
Advanced Research Question
The strained cyclopropene acts as a dienophile in [4+2] cycloadditions:
- Kinetic studies : Track reaction rates with dienes (e.g., anthracene) using stopped-flow spectroscopy. The methoxy group’s electron-donating effect enhances dienophilicity .
- Regioselectivity : Substituent positioning on the benzene ring directs endo/exo selectivity. X-ray data of adducts can clarify stereochemical outcomes .
- Theoretical Insights : Transition state modeling (IRC calculations) identifies strain release as a driving force .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Advanced Research Question
Crystallographic challenges include:
- Disorder in the cyclopropene ring : Address using SHELXL’s PART instruction to model partial occupancy or split positions .
- Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) in SHELXL for data integration .
- Thermal motion : Anisotropic refinement of benzene rings and restraints on cyclopropene bond distances improve R-factors .
Best Practices : Collect high-resolution data (<1.0 Å) at low temperature (140 K) to minimize thermal noise .
How can non-targeted screening identify degradation products of this compound in environmental samples?
Advanced Research Question
Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC):
- Fragmentation Libraries : Compare MS/MS spectra to databases (e.g., NIST) for unknown product identification .
- Isotopic Pattern Analysis : Detect chlorine or sulfur-containing degradation products using isotopic signatures .
- Data Processing : Utilize software like MZmine or XCMS for peak alignment and statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
